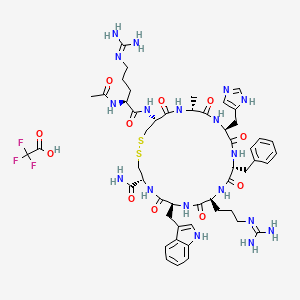

Setmelanotide (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le setmélanotide (sel de trifluoroacétate) est un agoniste peptidique cyclique du récepteur 4 de la mélanocortine (MC4R). Il est principalement utilisé pour le traitement de l’obésité causée par des déficiences génétiques en pro-opiomélanocortine, en convertase de proprotéine subtilisine/kéxine de type 1 ou en récepteur de la leptine. Le setmélanotide est le premier traitement disponible pour ces affections et a montré une efficacité significative dans la réduction du poids corporel chez les patients affectés .

Méthodes De Préparation

Le setmélanotide est synthétisé par une série de réactions de couplage peptidique. La voie de synthèse implique la méthode de synthèse peptidique en phase solide (SPPS), qui permet l’ajout séquentiel d’acides aminés à une chaîne peptidique en croissance. Les conditions réactionnelles impliquent généralement l’utilisation de réactifs de couplage tels que le N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique. Après la synthèse, le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC). La forme de sel de trifluoroacétate est obtenue en traitant le peptide avec de l’acide trifluoroacétique (TFA) .

Analyse Des Réactions Chimiques

Le setmélanotide subit diverses réactions chimiques, notamment :

Oxydation : La formation de la liaison disulfure entre les résidus de cystéine est une réaction d’oxydation clé dans la synthèse du setmélanotide.

Réduction : Les réactions de réduction peuvent rompre les liaisons disulfure, ramenant le peptide à sa forme linéaire.

Substitution : Les résidus d’acides aminés dans le peptide peuvent subir des réactions de substitution pour modifier les propriétés du peptide.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme l’iode pour la formation de la liaison disulfure et les agents réducteurs comme le dithiothréitol (DTT) pour le clivage de la liaison disulfure. Les principaux produits formés à partir de ces réactions sont les formes cyclique et linéaire du peptide .

4. Applications de recherche scientifique

Le setmélanotide a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les techniques de synthèse et de modification peptidique.

Biologie : Le setmélanotide est utilisé pour étudier le rôle des récepteurs de la mélanocortine dans la régulation du poids corporel et de l’homéostasie énergétique.

Médecine : Cliniquement, le setmélanotide est utilisé pour traiter l’obésité causée par des déficiences génétiques.

Applications De Recherche Scientifique

Setmelanotide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

Biology: Setmelanotide is used to investigate the role of melanocortin receptors in regulating body weight and energy homeostasis.

Medicine: Clinically, setmelanotide is used to treat obesity caused by genetic deficiencies.

Mécanisme D'action

Le setmélanotide exerce ses effets en agissant comme un agoniste du récepteur 4 de la mélanocortine (MC4R). La voie MC4R dans l’hypothalamus est cruciale pour la régulation de la faim, de l’apport calorique et de la dépense énergétique. Le setmélanotide se lie au récepteur MC4, imitant l’action de l’hormone alpha-mélanotropine (α-MSH), qui active le récepteur et restaure la voie de signalisation altérée. Cette activation augmente les signaux de satiété et la dépense énergétique, conduisant à une réduction de la faim et de l’apport alimentaire .

Comparaison Avec Des Composés Similaires

Le setmélanotide est unique par rapport aux autres agonistes du MC4R en raison de son affinité et de sa puissance plus élevées. Des composés similaires incluent :

Hormone alpha-mélanotropine (α-MSH) : Le ligand endogène du MC4R, qui a une affinité et une puissance plus faibles que le setmélanotide.

L’affinité plus élevée du setmélanotide pour le MC4R et sa capacité à induire une perte de poids significative sans effets cardiovasculaires indésirables en font une option thérapeutique supérieure .

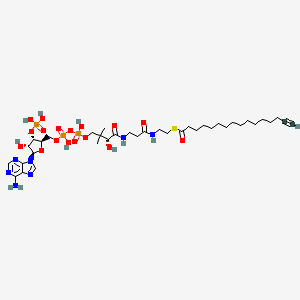

Propriétés

Formule moléculaire |

C51H69F3N18O11S2 |

|---|---|

Poids moléculaire |

1231.3 g/mol |

Nom IUPAC |

(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C49H68N18O9S2.C2HF3O2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52;3-2(4,5)1(6)7/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57);(H,6,7)/t26-,33+,34+,35-,36+,37+,38+,39+;/m1./s1 |

Clé InChI |

WLNKAQFYDVNRDO-GZRAWZNHSA-N |

SMILES isomérique |

C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(4-butan-2-yloxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10827523.png)

![sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;hydride](/img/structure/B10827532.png)

![Methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827537.png)

![Ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate](/img/structure/B10827576.png)